

# Dasiglucagon in Congenital Hyperinsulinism Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Examination of the Glucagon Analog's Therapeutic Potential, Mechanism of Action, and Clinical Investigation for Researchers and Drug Development Professionals.

Congenital hyperinsulinism (CHI) is a rare, life-threatening genetic disorder characterized by the dysregulated secretion of insulin from pancreatic  $\beta$ -cells, leading to persistent and severe hypoglycemia. If not adequately managed, the recurrent hypoglycemic episodes can result in irreversible neurological damage. Current treatment options are limited and often suboptimal, highlighting a significant unmet medical need for novel therapeutic strategies. **Dasiglucagon**, a stable and soluble glucagon analog, has emerged as a promising investigational therapy for CHI. This technical guide provides a comprehensive overview of the core research and clinical trial data related to **dasiglucagon**'s potential in managing CHI.

# Mechanism of Action: The Glucagon Signaling Cascade

**Dasiglucagon** is a glucagon receptor agonist.[1][2] Its mechanism of action is analogous to endogenous glucagon, primarily targeting hepatocytes to increase blood glucose levels.[3][4] Upon subcutaneous administration, **dasiglucagon** binds to glucagon receptors (GCGR), which are G-protein coupled receptors on the surface of liver cells.[2][4] This binding event initiates a conformational change in the receptor, activating intracellular G-proteins.[4][5]

The activated  $\alpha$ -subunit of the G-protein stimulates adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][5] The subsequent rise in



intracellular cAMP levels activates Protein Kinase A (PKA).[3] PKA then phosphorylates and activates key enzymes involved in glucose homeostasis, most notably glycogen phosphorylase. This enzyme is responsible for glycogenolysis, the breakdown of stored glycogen into glucose-1-phosphate, which is then converted to glucose and released into the bloodstream.[3] This signaling cascade effectively counteracts the hypoglycemic state induced by hyperinsulinism.



Click to download full resolution via product page

**Dasiglucagon**'s mechanism of action in a hepatocyte.

## **Clinical Development Program: Key Phase 3 Trials**

The efficacy and safety of **dasiglucagon** in pediatric patients with CHI have been evaluated in a robust clinical development program, including two pivotal Phase 3 trials. These studies have provided crucial data on the drug's potential to stabilize blood glucose levels and reduce the reliance on intensive medical interventions.

## **Trial ZP4207-17103 (NCT04172441)**

This trial focused on neonates and infants with CHI, a population particularly vulnerable to the neurological consequences of hypoglycemia.[6][7]

#### Experimental Protocol:

• Study Design: A randomized, double-blind, placebo-controlled, crossover trial (Part 1) followed by a 21-day open-label period (Part 2).[8][9]



- Patient Population: 12 children with CHI, aged 7 days to 12 months, who were dependent on intravenous (IV) glucose.[7][9]
- Intervention: Continuous subcutaneous infusion of dasiglucagon or placebo. In Part 1, patients received 48 hours of one treatment followed by a crossover to the other for 48 hours.[8][9] All participants received dasiglucagon in the open-label Part 2.[9]
- Dosing: **Dasiglucagon** infusion was initiated at 10  $\mu$  g/hour and titrated up to a maximum of 70  $\mu$  g/hour based on glycemic response.[9]
- Primary Endpoint: The mean intravenous glucose infusion rate (GIR) during the last 12 hours of each treatment period in Part 1.[8]
- Glucose Monitoring: Blinded continuous glucose monitoring (CGM) was performed using Dexcom G4 or G6 systems. Plasma glucose was also measured hourly during IV glucose administration.[9]





Click to download full resolution via product page

Experimental workflow for trial ZP4207-17103.

#### Quantitative Outcomes:

**Dasiglucagon** met its primary endpoint, demonstrating a statistically significant reduction in the need for IV glucose compared to placebo.[7] In the open-label extension, a majority of infants were successfully weaned off IV glucose.[6][10]

| Parameter                                                                                   | Dasiglucagon   | Placebo        | p-value |
|---------------------------------------------------------------------------------------------|----------------|----------------|---------|
| Mean IV Glucose<br>Infusion Rate (last 12h<br>of treatment)                                 | 4.3 mg/kg/min  | 9.4 mg/kg/min  | 0.0037  |
| Baseline IV Glucose<br>Infusion Rate                                                        | 15.7 mg/kg/min | 15.7 mg/kg/min | N/A     |
| Data from the Phase 3<br>trial (NCT04172441)<br>in children aged 7<br>days to 12 months.[7] |                |                |         |

## **Trial ZP4207-17109 (NCT03777176)**

This study evaluated **dasiglucagon** in a slightly older pediatric population in a home-care setting.[10][11]

#### Experimental Protocol:

- Study Design: A two-period, open-label trial. In the first 4-week period, patients were randomized 1:1 to either standard of care (SoC) alone or SoC plus **dasiglucagon**. In the second 4-week period, all patients received **dasiglucagon** plus SoC.[11][12]
- Patient Population: 32 children with CHI, aged 3 months to 12 years, with persistent hypoglycemia despite SoC.[7][12]



- Intervention: Continuous subcutaneous infusion of dasiglucagon as an add-on to the patients' existing SoC therapies.[12]
- Dosing: Dasiglucagon was administered at a dose range of 10-70 μg/h.[12]
- Primary Endpoint: The average number of self-monitored plasma glucose (SMPG)-detected hypoglycemia episodes per week during weeks 2 to 4 of the initial treatment period.[12]
- Glucose Monitoring: Hypoglycemia was assessed by both SMPG and blinded CGM.[12]

#### Quantitative Outcomes:

While the primary endpoint based on SMPG did not reach statistical significance, post-hoc analyses of the blinded CGM data revealed clinically meaningful reductions in hypoglycemia. [12][13]

| Endpoint (CGM-detected, Weeks 2-4)                                                                         | Dasiglucagon + SoC vs.<br>SoC alone | p-value      |
|------------------------------------------------------------------------------------------------------------|-------------------------------------|--------------|
| Reduction in Hypoglycemia (<3.9 mmol/L)                                                                    | 43%                                 | 0.0029       |
| Reduction in Time in<br>Hypoglycemia (<70 mg/dL)                                                           | ~50%                                | Not Reported |
| Reduction in Number of<br>Hypoglycemic Events                                                              | ~40%                                | Not Reported |
| Post-hoc analysis data from the Phase 3 trial (NCT03777176) in children aged 3 months to 12 years.[7] [12] |                                     |              |

## **Pharmacokinetics and Safety Profile**

**Dasiglucagon** is designed for improved stability in an aqueous solution, making it suitable for continuous subcutaneous infusion via a pump.[14] Pharmacokinetic studies have shown that after subcutaneous injection, **dasiglucagon** plasma concentrations increase in a dose-



dependent manner, reaching a maximum at approximately 35 minutes with a half-life of about 30 minutes.[4]

Across the clinical trial program, **dasiglucagon** was generally well-tolerated. The most frequently reported adverse events were gastrointestinal disturbances and skin reactions at the infusion site, which are consistent with the known effects of glucagon.[7][12] Long-term safety and efficacy are being evaluated in ongoing extension trials.

## **Regulatory Status**

**Dasiglucagon** has been granted Orphan Drug designation for the treatment of CHI by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] The FDA also granted a Rare Pediatric Disease designation.[1] A New Drug Application (NDA) has been submitted to the FDA, and it has received Priority Review Designation.[10] However, the FDA has issued a Complete Response Letter related to a third-party manufacturing facility, with no concerns raised about the clinical data or safety of **dasiglucagon**.[1]

### **Conclusion and Future Directions**

The research and clinical trial data accumulated to date strongly support the potential of **dasiglucagon** as a significant advancement in the management of congenital hyperinsulinism. For a patient population with limited therapeutic options, the ability of **dasiglucagon** to reduce the reliance on continuous intravenous glucose and decrease the frequency and duration of hypoglycemic events represents a clinically meaningful benefit. The use of continuous subcutaneous infusion offers a practical approach for long-term management in a home setting.

Future research will likely focus on long-term outcomes, including neurodevelopmental progress in children treated with **dasiglucagon** from a young age. Further analysis of CGM data will continue to provide a more nuanced understanding of its impact on glycemic control. As the manufacturing and regulatory hurdles are addressed, **dasiglucagon** holds the promise of becoming a cornerstone therapy for children battling the daily challenges of congenital hyperinsulinism.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Zealand Pharma provides U.S. regulatory update on dasiglucagon in congenital hyperinsulinism BioSpace [biospace.com]
- 2. Dasiglucagon | C152H222N38O50 | CID 126961379 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dasiglucagon? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Zealand Pharma Submits NDA to US FDA for Dasiglucagon in Congenital Hyperinsulinism [drug-dev.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. Dasiglucagon for the Treatment of Congenital Hyperinsulinism: A Randomized Phase 3 Trial in Infants and Children PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dasiglucagon for the Treatment of Congenital Hyperinsulinism: A Randomized Phase 3 Trial in Infants and Children PMC [pmc.ncbi.nlm.nih.gov]
- 13. zealandpharma.com [zealandpharma.com]
- 14. clinicaltrials.eu [clinicaltrials.eu]
- To cite this document: BenchChem. [Dasiglucagon in Congenital Hyperinsulinism Research: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571561#dasiglucagon-s-potential-in-congenital-hyperinsulinism-research]

#### Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com